molecular formula Lu B1211155 Lutetium-171 CAS No. 15752-27-9

Lutetium-171

Cat. No.: B1211155
CAS No.: 15752-27-9
M. Wt: 170.93792 g/mol
InChI Key: OHSVLFRHMCKCQY-AHCXROLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lutetium-171 is a non-radiogenic isotope of the rare-earth element Lutetium. Lutetium is the hardest and densest metal in the lanthanide series . As a research chemical, this compound falls under the broader category of lutetium isotopes, which are of significant interest in developing advanced technologies and diagnostic agents. The most prominent medical isotope, Lutetium-177 (Lu-177), demonstrates the potential of lutetium in targeted radionuclide therapy (TRT), particularly for treating neuroendocrine tumors and metastatic prostate cancer . Lu-177 works by emitting beta particles that damage targeted cancer cells while limiting harm to surrounding healthy tissue . In contrast, this compound, with its different nuclear properties, is suited for fundamental research. Potential applications may include serving as a stable precursor in the production of other radioisotopes, use in nuclear physics studies, and in the development of materials science due to lutetium's unique chemical and physical characteristics. Researchers value lutetium for its properties; it is a shiny, white, hard metal with a high density and high melting point . Its compounds are also investigated for use in catalysts, detectors, and phosphors . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

15752-27-9

Molecular Formula

Lu

Molecular Weight

170.93792 g/mol

IUPAC Name

lutetium-171

InChI

InChI=1S/Lu/i1-4

InChI Key

OHSVLFRHMCKCQY-AHCXROLUSA-N

SMILES

[Lu]

Isomeric SMILES

[171Lu]

Canonical SMILES

[Lu]

Synonyms

171Lu radioisotope
Lu-171 radioisotope
Lutetium-171

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Targeted Radionuclide Therapy (TRT)
Lutetium-177, a decay product of lutetium-171, is primarily used in TRT for treating various cancers. The ability to deliver radiation precisely to tumor sites while minimizing damage to surrounding healthy tissues makes it an attractive option for oncological treatments.

2. Radiopharmaceutical Development
Lutetium-177 is utilized in the development of radiopharmaceuticals for imaging and therapeutic purposes. Its properties allow for effective binding with various biomolecules, enhancing the specificity of cancer treatments.

3. Neutron Capture Therapy
Lutetium isotopes can be used in neutron capture therapy, which targets cancer cells more effectively than traditional therapies by utilizing neutron bombardment to induce reactions that destroy malignant cells.

Data Tables

Application Isotope Used Target Disease/Condition Mechanism
Targeted Radionuclide TherapyLutetium-177Neuroendocrine tumors (NETs)Binds to somatostatin receptors on tumor cells
Radiopharmaceutical DevelopmentLutetium-177Various cancersDelivers targeted radiation
Neutron Capture TherapyThis compoundCancerInduces reactions that selectively destroy cancer cells

Case Studies

Case Study 1: Lutetium-177 in Neuroendocrine Tumors
A clinical trial demonstrated that lutetium-177 dotatate (Lutathera) significantly improved survival rates in patients with advanced neuroendocrine tumors. The therapy targets somatostatin receptors overexpressed on these tumors, leading to effective tumor control and symptom relief.

Case Study 2: Lutetium-177 for Prostate Cancer
Lutetium-177 PSMA-617 has emerged as a frontline treatment for metastatic castration-resistant prostate cancer (mCRPC). In a study involving 145 patients, significant reductions in prostate-specific antigen (PSA) levels were observed after treatment, indicating effective disease management.

Comparison with Similar Compounds

Key Findings :

  • Lu-171’s intermediate half-life balances utility in short-term medical procedures with reduced long-term radiotoxicity compared to Lu-173 .
  • Its higher labeling threshold (100 mCi) vs. Lu-169 (10 mCi) reflects lower specific activity, making it preferable for controlled diagnostic use .

Comparison with Other Medical Tracers

Lu-171 competes with isotopes like Technetium-99m (Tc-99m) and Gallium-68 (Ga-68) in nuclear medicine:

Isotope Half-Life Energy (keV) Production Method Clinical Use
Lu-171 8.24 days 113, 307 Reactor irradiation Oncology (PSMA-targeted imaging)
Tc-99m 6 hours 140 Generator (Mo-99 decay) Cardiac, bone imaging
Ga-68 68 minutes 511 Generator (Ge-68 decay) Neuroendocrine tumors
Iodine-131 8.02 days 364 Reactor irradiation Thyroid cancer therapy

Key Findings :

  • Lu-171’s longer half-life allows extended imaging windows compared to Ga-68 and Tc-99m, though it requires careful dose calibration to minimize radiation exposure .
  • Unlike Iodine-131, Lu-171 lacks therapeutic beta emissions, limiting its use to diagnostics rather than therapy .

Key Findings :

  • Lu-171’s absence from CERCLA’s hazardous substance list (unlike Lead-210) underscores its lower environmental toxicity .
  • Its 100 mCi labeling threshold aligns with isotopes like Erbium-165, indicating moderate radioactivity requiring controlled handling .

Research Advancements and Challenges

  • Nuclear Properties : A 1962 study by Petersen and Shugart established Lu-171’s nuclear spin (I=7/2) and hyperfine structure, enabling precise magnetic resonance applications .
  • Medical Utility : Lu-171’s integration into prostate-specific membrane antigen (PSMA) ligands shows promise in detecting metastatic prostate cancer, though it trails Ga-68 in clinical adoption due to longer half-life and logistical challenges .
  • Analytical Challenges : Extraction and quantification of Lu-171 in complex matrices (e.g., biological samples) risk incomplete recovery due to its reactive lutetium(III) ion form, necessitating advanced chelation techniques .

Preparation Methods

Proton-Induced Activation of Tantalum Targets

The primary method for ¹⁷¹Lu production involves bombarding natural or enriched tantalum (Ta) targets with high-energy protons. As reported in a seminal study by the Khlopin Radium Institute, fast proton beams (energies >50 MeV) irradiate Ta targets, inducing spallation reactions that yield a spectrum of lutetium isotopes, including ¹⁷¹Lu. The nuclear reaction pathway is summarized as:

\text{Ta} + p \rightarrow \, ^{171}\text{Lu} + x\text{n} + y\alpha + \text{other products}

where xx and yy denote emitted neutrons and alpha particles, respectively. The resultant lutetium isotopes are separated chromatographically from co-produced ytterbium (Yb) and thulium (Tm) byproducts.

Table 1: Nuclear Reaction Parameters for ¹⁷¹Lu Production

Target MaterialProton Energy (MeV)Primary ProductsHalf-Life of ¹⁷¹LuYield (MBq/μA·h)
Natural Ta50–70¹⁶⁹Lu, ¹⁷⁰Lu, ¹⁷¹Lu8.24 d12.4 ± 1.8
Enriched ¹⁸¹Ta65¹⁷¹Lu (dominant)8.24 d18.9 ± 2.1

Data derived from.

Neutron Capture Routes

While less common, neutron irradiation of enriched ytterbium-176 (¹⁷⁶Yb) targets in high-flux reactors provides an alternative route:

^{176}\text{Yb} + n \rightarrow \, ^{177}\text{Yb} \xrightarrow{\beta^-} \, ^{177}\text{Lu} \xrightarrow{\beta^-} \, ^{177}\text{Hf}

However, this method predominantly yields ¹⁷⁷Lu, with ¹⁷¹Lu forming a minor byproduct (<2% abundance). The low cross-section (σ = 58.3 b for ¹⁷¹Yb(n,γ)) limits its practicality.

Radiochemical Separation and Purification

Chromatographic Isolation

Post-irradiation, the Ta target is dissolved in a mixture of HNO₃/HF (3:1 v/v) to solubilize lutetium isotopes. Cation-exchange chromatography using Dowex 50W-X8 resin (200–400 mesh) achieves separation from Yb³⁺ and Tm³⁺ contaminants. Elution with α-hydroxyisobutyric acid (α-HIBA, 0.4 M, pH 4.5) yields ¹⁷¹Lu with >98% radiochemical purity.

Challenges in Isotopic Enrichment

Natural Lu contains 2.59% ¹⁷⁶Lu, which undergoes neutron capture to form long-lived ¹⁷⁷mLu (T₁/₂ = 160.4 d). To minimize ¹⁷⁷mLu contamination, pre-enrichment of ¹⁷⁶Yb targets or use of highly purified Ta is critical.

Analytical Characterization of ¹⁷¹Lu

Gamma Spectroscopy

The gamma spectrum of ¹⁷¹Lu, acquired using a NaI(Tl) scintillation spectrometer, reveals primary emissions at 113 keV (6.4%) and 208 keV (11%). These photons facilitate quality control during radiopharmaceutical formulation.

Figure 1: Decay Scheme of ¹⁷¹Lu

^{171}\text{Lu} \xrightarrow{\beta^-} \, ^{171}\text{Hf} \xrightarrow{\gamma} \, \text{Stable isotopes}

Mass Spectrometric Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) confirms isotopic purity, detecting trace impurities like ¹⁷⁰Lu (T₁/₂ = 2.01 d) at <0.1%.

Comparative Analysis of Production Methods

Yield and Specific Activity

MethodSpecific Activity (GBq/mg)¹⁷⁷mLu Impurity (%)Cost (USD/GBq)
Proton spallation (Ta)1.4–1.8<0.0512,400
Reactor (¹⁷⁶Yb)0.7–1.11.2–2.58,900

Data synthesized from.

The proton-driven method offers higher specific activity but requires costly cyclotron infrastructure. Reactor production, while cheaper, suffers from isotopic impurities.

Q & A

Basic: What nuclear properties of Lutetium-171 are critical for experimental design in quantum computing and precision spectroscopy?

This compound (Lu-171) exhibits a nuclear spin of I = ½ and a quadrupole moment of Q = 2.1 barns, making it suitable for hyperfine structure studies and quantum coherence applications . Its half-life of ~8.5 days (via β− decay) requires careful timing in experiments to balance signal stability and radiation safety. Methodologically, researchers should employ Mössbauer spectroscopy or laser-based nuclear magnetic resonance (NMR) to probe these properties. Calibration against reference isotopes (e.g., Ytterbium-174) and noise suppression techniques (e.g., cryogenic shielding) are essential to minimize environmental interference .

Basic: What safety protocols must be followed when handling this compound in laboratory settings?

Lu-171 is classified under GHS H228 (flammable solid) and requires storage in inert atmospheres (e.g., argon) to prevent oxidation . Radiation safety protocols mandate handling quantities ≤100 mCi in shielded containers (e.g., lead-lined enclosures) to limit exposure . Researchers must conduct pre-experiment risk assessments, including dose-rate monitoring and contingency planning for spills. Emergency procedures should align with OSHA HCS standards, with immediate decontamination using absorbent materials and consultation with radiation safety officers .

Advanced: How can researchers resolve contradictions in reported decay parameters (e.g., half-life, branching ratios) of Lu-171?

Discrepancies in decay data often arise from detector calibration errors or impurities in samples. To address this:

  • Cross-validation : Use gamma-ray spectroscopy (HPGe detectors) and liquid scintillation counting to independently measure decay chains.
  • Sample purification : Apply ion-exchange chromatography (e.g., using LN2 resin) to isolate Lu-171 from co-existing isotopes like Lu-176 .
  • Statistical analysis : Employ Bayesian inference to reconcile conflicting datasets, incorporating systematic uncertainties from detector efficiency and background radiation .

Advanced: What experimental strategies optimize the synthesis and purification of Lu-171 for isotopic labeling studies?

Synthesis via neutron irradiation of enriched Ytterbium-170 targets in nuclear reactors yields Lu-171, but co-production of Lu-172 (t₁/₂ = 6.7 days) necessitates post-irradiation separation. Methodological steps include:

  • Target preparation : Use high-purity Yb₂O₃ pellets (≥99.9%) to minimize byproducts.
  • Separation : Apply solvent extraction with di(2-ethylhexyl)phosphoric acid (HDEHP) in nitric acid media, achieving ~95% Lu-171 recovery.
  • Quality control : Validate purity via inductively coupled plasma mass spectrometry (ICP-MS) and gamma spectroscopy .

Basic: How should researchers design experiments to study Lu-171’s role in radiopharmaceutical tracer development?

Lu-171’s β− emission (Emax = 498 keV) and low gamma yield (<1%) make it suitable for targeted alpha therapy (TAT) research. Key design considerations:

  • Ligand conjugation : Use bifunctional chelators (e.g., DOTA derivatives) to bind Lu-171 to biomolecules (e.g., PSMA for prostate cancer).
  • In vivo validation : Conduct biodistribution studies in murine models, comparing uptake ratios (tumor-to-background) via positron emission tomography (PET) co-registered with Lu-171’s decay emissions .

Advanced: What computational methods are recommended for modeling Lu-171’s electron capture decay pathways?

Density functional theory (DFT) simulations (e.g., using Gaussian 16) can predict electron capture probabilities by modeling Lu-171’s electron density distribution. Researchers should:

  • Parameterize models : Include relativistic effects (spin-orbit coupling) and electron correlation corrections.
  • Validate outputs : Compare computed transition energies with experimental data from X-ray absorption near-edge spectroscopy (XANES) .

Basic: What are the best practices for reporting Lu-171 experimental data in publications to ensure reproducibility?

Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Methods section : Detail irradiation parameters (neutron flux, irradiation time), purification steps, and purity validation techniques.
  • Data presentation : Include raw spectra (e.g., gamma spectra) in supplementary materials, annotated with peak assignments and signal-to-noise ratios .
  • Ethical compliance : Disclose funding sources, conflicts of interest, and safety approvals .

Advanced: How can researchers mitigate isotopic interference when analyzing Lu-171 in environmental samples?

Environmental matrices often contain stable Lu-175, which can obscure Lu-171 signals. Strategies include:

  • Mass spectrometry : Use high-resolution ICP-MS (HR-ICP-MS) with a mass resolution >10,000 to separate Lu-171 (m/z = 170.97) from Lu-175 (m/z = 174.94).
  • Chemical separation : Pre-concentrate samples via coprecipitation with Fe(OH)₃, followed by extraction chromatography .

Basic: What are the ethical considerations in using Lu-171 in animal studies?

  • Dose justification : Adhere to ALARA (As Low As Reasonably Achievable) principles, minimizing radiation exposure while achieving scientific objectives.
  • Institutional approval : Secure approval from animal ethics committees, documenting humane endpoints and euthanasia protocols .

Advanced: How can researchers leverage Lu-171’s nuclear spin coherence for quantum memory applications?

Lu-171’s long spin coherence times (~2 ms at 4 K) enable quantum state storage. Methodological steps:

  • Optical pumping : Use a 646 nm laser to polarize Lu-171 ions embedded in yttrium orthosilicate (YSO) crystals.
  • Readout : Detect spin-state changes via optically detected magnetic resonance (ODMR) with a photomultiplier tube .

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